(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
Beschreibung
The compound "(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone" features a 4,5-dihydroimidazole core substituted at position 2 with a 2-chlorobenzylthio group and at position 1 with an m-tolylmethanone moiety. The 2-chlorobenzylthio substituent contributes electron-withdrawing and steric effects, while the m-tolyl group (3-methylphenyl) provides hydrophobic bulk.
Eigenschaften
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-5-4-7-14(11-13)17(22)21-10-9-20-18(21)23-12-15-6-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBDNZQQBFXAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone , identified by CAS number 673434-79-2, is a derivative of imidazole and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxicity, antimicrobial properties, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.82 g/mol. The structure features a thioether linkage and an imidazole ring, which are critical for its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound .
- Cytotoxicity : The compound has been tested against various human cancer cell lines. For example, it exhibited significant cytotoxic effects with IC50 values ranging from 2.38 to 8.13 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
- Mechanism of Action : The observed cytotoxicity may be attributed to the induction of apoptosis in cancer cells. In one study, treatment with this compound led to an increase in early apoptotic cells, suggesting that it activates apoptotic pathways in a concentration-dependent manner .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| SISO | 2.38 | Apoptosis induction |
| RT-112 | 3.77 | Apoptosis induction |
2. Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- In vitro Studies : It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
Case Study 1: Anticancer Efficacy
In a study conducted by Jain et al., several imidazole derivatives were synthesized and evaluated for their anticancer properties. The compound demonstrated notable efficacy against multiple cancer types, particularly showing enhanced selectivity towards cervical cancer cells compared to normal cells .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial potential of the compound against common pathogens. Results indicated that it effectively inhibited bacterial growth at relatively low concentrations, supporting its development as a potential therapeutic agent for infections caused by resistant strains .
Vergleich Mit ähnlichen Verbindungen
Core Structural Analog: 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM)
The imidazoline core of the target compound is shared with QFM (), which lacks the m-tolylmethanone group. Key differences include:
Substituted Imidazolones: Bromofuryl and Fluorobenzyl Derivatives
describes "(5-bromo-2-furyl)[2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl]methanone," which shares the imidazoline-methanone scaffold but differs in substituents:
- Aryl Group : The target compound uses m-tolyl, while the analog employs 5-bromo-2-furyl, introducing electronegative bromine and a heterocyclic furan.
- Thioether Substituent : The analog features a 3-fluorobenzylthio group vs. 2-chlorobenzylthio in the target compound. Fluorine’s smaller size and higher electronegativity may alter electronic effects compared to chlorine .
Tetra-Substituted Imidazoles
lists 1,2,4,5-tetrasubstituted imidazoles, such as "2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole." Key contrasts include:
- Saturation : The target compound’s partially saturated imidazoline ring may reduce π-stacking interactions compared to aromatic imidazoles.
EGFR-Targeting Imidazole Derivatives
highlights imidazole- and quinazoline-based compounds (e.g., compounds 8a and 8b) with nanomolar IC₅₀ values against EGFR. For example, compound 8b (IC₅₀ = 14.8 nM) uses hydrogen bonding via a carboxamide group, whereas the target compound’s thioether and m-tolyl groups may favor hydrophobic binding .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
